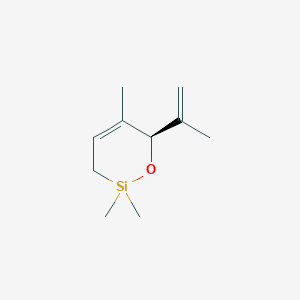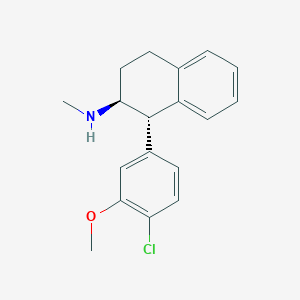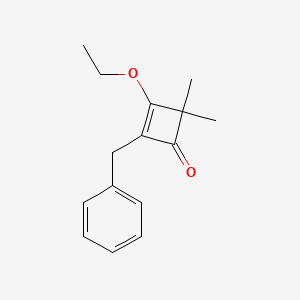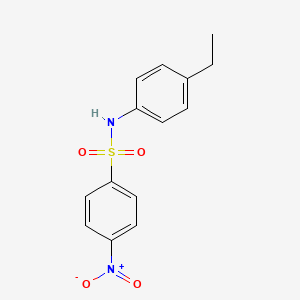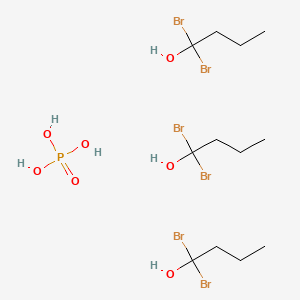
1,1-Dibromobutan-1-ol;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromobutan-1-ol;phosphoric acid is a compound that combines the properties of both 1,1-dibromobutan-1-ol and phosphoric acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1,1-dibromobutan-1-ol typically involves the bromination of butan-1-ol. This can be achieved by reacting butan-1-ol with bromine in the presence of a catalyst or under specific conditions that promote the formation of the dibromo compound . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
For the preparation of functionalized 1,1-dibromoalkenyl phosphates, a protocol has been developed that involves the generation of enolates from α,α-dibromoketones followed by a reaction with dialkyl chlorophosphates . This method tolerates various functional groups, including ester, ketone, and nitrile, and generally provides high yields.
Industrial Production Methods
Industrial production of 1,1-dibromobutan-1-ol;phosphoric acid may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1-Dibromobutan-1-ol;phosphoric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or non-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
1,1-Dibromobutan-1-ol;phosphoric acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceuticals.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-dibromobutan-1-ol;phosphoric acid involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms in the compound can participate in electrophilic addition and substitution reactions, while the phosphoric acid moiety can act as a catalyst or reactant in various chemical processes. The exact mechanism depends on the specific reaction and conditions employed.
類似化合物との比較
Similar Compounds
1,1-Dibromoethane: A simpler dibromo compound with similar reactivity.
1,1-Dibromopropane: Another dibromo compound with a slightly different carbon chain length.
1,1-Dibromo-2-methylpropane: A branched dibromo compound with different steric properties.
Uniqueness
1,1-Dibromobutan-1-ol;phosphoric acid is unique due to its combination of bromine and phosphoric acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler dibromo compounds. Its ability to act as both a reactant and a catalyst in various processes makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
244259-61-8 |
|---|---|
分子式 |
C12H27Br6O7P |
分子量 |
793.7 g/mol |
IUPAC名 |
1,1-dibromobutan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C4H8Br2O.H3O4P/c3*1-2-3-4(5,6)7;1-5(2,3)4/h3*7H,2-3H2,1H3;(H3,1,2,3,4) |
InChIキー |
YLHCHTVLJHFDCF-UHFFFAOYSA-N |
正規SMILES |
CCCC(O)(Br)Br.CCCC(O)(Br)Br.CCCC(O)(Br)Br.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


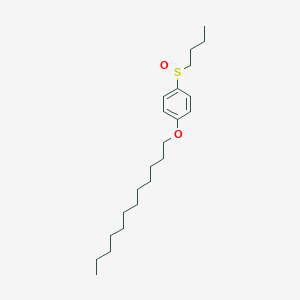
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
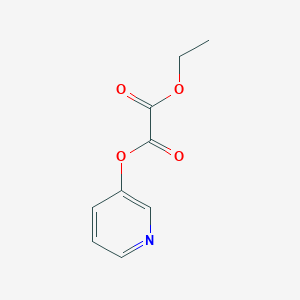
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
